Pralmorelin

説明

特性

IUPAC Name |

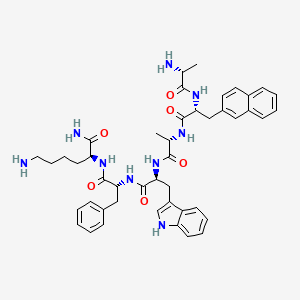

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55N9O6/c1-27(47)41(56)52-38(24-30-19-20-31-14-6-7-15-32(31)22-30)43(58)50-28(2)42(57)53-39(25-33-26-49-35-17-9-8-16-34(33)35)45(60)54-37(23-29-12-4-3-5-13-29)44(59)51-36(40(48)55)18-10-11-21-46/h3-9,12-17,19-20,22,26-28,36-39,49H,10-11,18,21,23-25,46-47H2,1-2H3,(H2,48,55)(H,50,58)(H,51,59)(H,52,56)(H,53,57)(H,54,60)/t27-,28+,36+,37-,38-,39+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNLPPBUBKMZMT-RDRUQFPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55N9O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032404 |

Source

|

| Record name | Pralmorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

818.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158861-67-7 |

Source

|

| Record name | Pralmorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158861677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralmorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRALMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6S6E1F19M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Agonistic Action of Pralmorelin on the Ghrelin Receptor: A Technical Deep Dive

For Immediate Release

Pralmorelin (GHRP-2), a synthetic hexapeptide, acts as a potent agonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor. This interaction triggers a cascade of intracellular signaling events, primarily culminating in the robust secretion of growth hormone (GH). This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action on GHS-R1a, tailored for researchers, scientists, and drug development professionals.

This compound mimics the action of the endogenous ligand ghrelin, binding to the GHS-R1a with high affinity.[1][2][3] This binding event initiates a conformational change in the receptor, a G-protein-coupled receptor (GPCR), leading to the activation of downstream signaling pathways.[1][2] The primary and most well-characterized pathway involves the coupling of the activated GHS-R1a to the Gαq/11 subunit of the heterotrimeric G protein.[1]

Core Signaling Cascade: The Gαq/11 Pathway

The activation of Gαq/11 by the this compound-GHS-R1a complex stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1][4] This sharp increase in intracellular calcium is a critical step for the exocytosis of vesicles containing growth hormone from somatotroph cells in the anterior pituitary gland.[2][4]

Simultaneously, DAG activates protein kinase C (PKC), which contributes to the downstream cellular responses. This canonical pathway is central to the potent secretagogue effect of this compound on growth hormone.[1]

Quantitative Analysis of this compound's Interaction with GHS-R1a

The following table summarizes the available quantitative data for the interaction of this compound (GHRP-2) with the GHS-R1a. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay used.

| Parameter | Ligand | Value | Cell Line/System | Assay Type |

| Receptor Binding Affinity (Ki) | This compound (GHRP-2) | ~2-10 nM | Various | Inferred from binding studies |

| Functional Potency (EC50) | This compound (GHRP-2) | ~0.5-5 nM | Various | Calcium (Ca2+) Mobilization |

Beyond the Canonical Pathway: Other Signaling Modalities

While the Gαq/11 pathway is the primary driver of this compound's GH-releasing activity, evidence suggests the engagement of other signaling pathways which may contribute to the pleiotropic effects of GHS-R1a activation.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

Activation of the GHS-R1a by agonists, including this compound, has been shown to induce the phosphorylation of ERK1/2.[3] This signaling cascade, involving Raf, MEK, and ERK, can be initiated through both G-protein-dependent and β-arrestin-dependent mechanisms. Phosphorylated ERK can translocate to the nucleus and regulate gene expression related to cell proliferation and differentiation.

β-Arrestin Recruitment and Receptor Regulation

Upon agonist binding, GHS-R1a can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins to the receptor. β-arrestin recruitment plays a crucial role in receptor desensitization and internalization, effectively attenuating the signal. Furthermore, β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades. The potential for this compound to induce biased agonism, preferentially activating one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), is an area of active research.

Visualizing the Molecular Mechanisms

To provide a clearer understanding of the complex processes involved in this compound's mechanism of action, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: this compound-Induced GHS-R1a Signaling Pathways

Caption: Radioligand Binding Assay Workflow

Caption: Calcium Mobilization Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for the GHS-R1a.[2]

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human GHS-R1a are cultured in a suitable medium.

-

Cells are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer, and the protein concentration is determined.[2]

-

-

Binding Assay:

-

Cell membranes are incubated with a radiolabeled ligand (e.g., [125I]-Ghrelin) and varying concentrations of unlabeled this compound.[2]

-

The reaction is incubated to reach binding equilibrium.[2]

-

Bound and free radioligand are separated via rapid filtration through glass fiber filters.[2]

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.[2]

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate GHS-R1a and trigger the downstream release of intracellular calcium.[2]

-

Cell Culture and Dye Loading:

-

CHO-K1 or HEK293 cells stably expressing GHS-R1a are plated in a 96-well plate.[2]

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

The cell plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Baseline fluorescence is measured before the automated addition of this compound at various concentrations.[2]

-

Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.[2]

-

-

Data Analysis:

-

The concentration of this compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.[2]

-

ERK Phosphorylation Assay (Western Blot)

This assay is used to detect the activation of the MAPK/ERK signaling pathway in response to this compound.

-

Cell Culture and Treatment:

-

Cells expressing GHS-R1a are cultured and then serum-starved to reduce basal ERK phosphorylation.

-

Cells are treated with varying concentrations of this compound for different time points.

-

-

Protein Extraction and Quantification:

-

Cells are lysed, and the total protein concentration of the lysates is determined.

-

-

Western Blotting:

-

Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is then used for detection via chemiluminescence.

-

-

Data Analysis:

-

The membrane is stripped and re-probed with an antibody for total ERK to normalize for protein loading.

-

The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.

-

Conclusion

This compound is a potent synthetic agonist of the GHS-R1a, primarily exerting its effects through the Gαq/11-PLC-IP3-Ca2+ signaling cascade to stimulate robust growth hormone secretion. The engagement of other signaling pathways, such as the MAPK/ERK pathway and β-arrestin-mediated signaling, highlights the complexity of GHS-R1a pharmacology and presents opportunities for the development of biased agonists with tailored therapeutic profiles. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel GHS-R1a modulators.

References

Pralmorelin (GHRP-2) Signaling in Pituitary Somatotrophs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular signaling pathways activated by Pralmorelin (GHRP-2) in pituitary somatotrophs, leading to the secretion of growth hormone (GH). This compound, a synthetic hexapeptide, acts as a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, to stimulate GH release.[1][2] Understanding these intricate signaling cascades is crucial for the development of novel therapeutics targeting growth hormone deficiencies and related metabolic disorders.

Core Signaling Pathways of this compound

This compound initiates a complex signaling cascade upon binding to the G protein-coupled receptor (GPCR), GHSR-1a, on the surface of pituitary somatotrophs.[2][3] This interaction triggers the activation of heterotrimeric G proteins, primarily Gαq/11 and to some extent Gαs, leading to the stimulation of two major downstream signaling pathways: the phospholipase C (PLC) pathway and the adenylyl cyclase (AC) pathway.[4]

The Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway

The activation of Gαq/11 by the this compound-bound GHSR-1a stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[4]

-

DAG-Mediated PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[4]

This elevation of intracellular calcium is a critical step for the exocytosis of GH-containing vesicles.[2][3] The activation of the PKC pathway is considered the main driver of GHRP-2-induced GH secretion.[4]

The Adenylyl Cyclase (AC) / Protein Kinase A (PKA) Pathway

This compound also leads to the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP) from ATP.[3] The increased intracellular cAMP levels activate protein kinase A (PKA).[3] While GHRP-2 does increase cAMP levels, the response is generally less pronounced compared to that induced by Growth Hormone-Releasing Hormone (GHRH).[4] In some species, like ovine somatotrophs, the cAMP/PKA pathway plays a more significant role in GHRP-2-mediated GH release.[5][6]

The following diagram illustrates the primary signaling cascades initiated by this compound in pituitary somatotrophs.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound (GHRP-2) on GH secretion, intracellular cAMP levels, and intracellular calcium concentrations in pituitary cells.

Table 1: Effect of this compound (GHRP-2) on Growth Hormone (GH) Secretion

| Species | Cell Type | GHRP-2 Concentration | Fold Increase in GH Secretion (approx.) | Reference |

| Bovine | Primary Anterior Pituitary Cells | 10⁻¹³ to 10⁻⁷ M | Dose-dependent increase | [7] |

| Human | Fetal Pituitary Cells | 100 nM | 1.4 - 1.8 | [8] |

| Ovine | Somatotrophs | 10 nM | Significant increase | [9] |

| Mouse (lit/lit) | Pituitary Somatotrophs | 10 µg (in vivo) | 8.9-fold over baseline | [10] |

| Mouse (wild-type) | Pituitary Somatotrophs | 10 µg (in vivo) | 24-fold over baseline | [10] |

Table 2: Effect of this compound (GHRP-2) on Intracellular cAMP Levels

| Species | Cell Type | GHRP-2 Concentration | Observation | Reference |

| Human | Acromegalic Tumor Cells | 10 nM | Significant increase, but lower than GHRH | [4] |

| Ovine | Somatotrophs | Dose-dependent | Increased cAMP concentrations | [5][6] |

| Rat | Pituitary Cells | Not specified | No effect on cAMP levels | [6] |

Table 3: Effect of this compound (GHRP-2) on Intracellular Calcium ([Ca²⁺]i)

| Species | Cell Type | GHRP-2 Concentration | Observation | Reference |

| Ovine | Somatotrophs | 10 nM | Increased [Ca²⁺]i, dependent on Ca²⁺ influx | [11] |

| Human | Acromegalic Tumor Cells | Dose-dependent | Increased [Ca²⁺]i | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound's signaling pathways in pituitary cells.

Primary Pituitary Cell Culture and Isolation

This protocol describes the isolation and culture of primary pituitary cells for in vitro signaling assays.

Materials:

-

Pituitary glands (e.g., from rat, bovine)

-

Dissection medium (e.g., DMEM)

-

Enzyme solution (e.g., collagenase, DNase I)

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

-

Cell strainer

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Aseptically dissect anterior pituitary glands and place them in chilled dissection medium.

-

Mince the tissue into small fragments.

-

Incubate the tissue fragments in the enzyme solution to dissociate the cells.

-

Gently triturate the cell suspension to further disperse the cells.

-

Pass the cell suspension through a cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in complete cell culture medium.

-

Plate the cells in culture dishes and incubate for 48-72 hours to allow for attachment before experimentation.[12]

Measurement of Intracellular cAMP Levels

This protocol outlines a competitive enzyme immunoassay (EIA) for the quantification of intracellular cAMP.

Materials:

-

Primary pituitary cells

-

This compound (GHRP-2)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cAMP EIA kit (containing cAMP antibody, alkaline phosphatase-conjugated cAMP, substrate, and standards)

-

Microplate reader

Procedure:

-

Culture primary pituitary cells in a multi-well plate.

-

Treat the cells with various concentrations of this compound for a specified time.

-

Centrifuge the cell lysates to pellet cellular debris.[13][14]

-

Transfer the supernatants to the wells of the EIA plate pre-coated with a secondary antibody.

-

Add the cAMP antibody and the alkaline phosphatase-conjugated cAMP to the wells.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate and incubate to allow for color development.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

Calculate the cAMP concentration in the samples based on a standard curve.[13][14][15]

The following diagram illustrates the workflow for a competitive cAMP enzyme immunoassay.

Western Blot Analysis of Phosphorylated Proteins

This protocol details the Western blot procedure for detecting the phosphorylation of key signaling proteins like PKC and ERK.

Materials:

-

Primary pituitary cells

-

This compound (GHRP-2)

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PKC, anti-phospho-ERK, anti-total-PKC, anti-total-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat primary pituitary cells with this compound as described previously.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with the HRP-conjugated secondary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.[16][17][18]

The following diagram illustrates the general workflow for a Western blot experiment.

Conclusion

This compound (GHRP-2) potently stimulates growth hormone secretion from pituitary somatotrophs through the activation of the GHSR-1a and the subsequent engagement of the PLC/PKC and AC/PKA signaling pathways. The primary mechanism involves a Gαq/11-mediated increase in intracellular calcium, which is essential for the exocytosis of GH-containing vesicles. This technical guide provides a comprehensive overview of these signaling cascades, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their investigation of GH secretagogues and their therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (GHRP-2) [benchchem.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Effect of growth hormone-releasing peptide-2 (GHRP-2) and GH-releasing hormone (GHRH) on the the cAMP levels and GH release from cultured acromegalic tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. The effects of GH-releasing peptide-6 (GHRP-6) and GHRP-2 on intracellular adenosine 3',5'-monophosphate (cAMP) levels and GH secretion in ovine and rat somatotrophs [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of growth hormone-releasing peptide-2 in bovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Effect of GHRH and GHRP-2 treatment in vitro on GH secretion and levels of GH, pituitary transcription factor-1, GHRH-receptor, GH-secretagogue-receptor and somatostatin receptor mRNAs in ovine pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Growth hormone response to growth hormone-releasing peptide-2 in growth hormone-deficient Little mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of growth hormone-releasing peptide-2 (GHRP-2) on membrane Ca2+ permeability in cultured ovine somatotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Glucocorticoid block of protein kinase C signalling in mouse pituitary corticotroph AtT20 D16:16 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Growth Hormone Secretagogue: A Technical History of Pralmorelin (GHRP-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralmorelin, also known as Growth Hormone-Releasing Peptide-2 (GHRP-2), is a synthetic hexapeptide that has played a significant role in the study of growth hormone (GH) secretion. As a potent agonist of the growth hormone secretagogue receptor (GHSR-1a), the endogenous receptor for ghrelin, this compound emerged from a pioneering era of peptide chemistry aimed at understanding and manipulating the hypothalamic-pituitary axis. This technical guide provides an in-depth exploration of the discovery, synthesis, and foundational experimental protocols that characterized this compound, offering a valuable resource for researchers in endocrinology, drug discovery, and related fields.

Discovery and Development: From Enkephalin Analogues to a Potent Secretagogue

The discovery of this compound is rooted in the early exploration of opioid peptides. In the late 1970s and early 1980s, researchers led by Dr. Cyril Bowers at Tulane University observed that certain synthetic analogues of Met-enkephalin, a naturally occurring opioid peptide, possessed weak but measurable growth hormone-releasing activity.[1][2] This serendipitous finding sparked a systematic investigation into the structure-activity relationships of these peptides, with the goal of designing more potent and specific GH secretagogues.

This endeavor was a classic example of rational drug design, where an iterative cycle of chemical synthesis and biological testing led to the progressive refinement of the peptide sequence. The initial enkephalin analogues were systematically modified, incorporating unnatural D-amino acids to increase metabolic stability and enhance receptor affinity. This process ultimately led to the development of a series of highly active peptides, including GHRP-6 and subsequently the more potent this compound (GHRP-2).[2][3]

This compound, with the amino acid sequence D-Ala-D-(β-naphthyl)-Ala-Trp-D-Phe-Lys-NH2, was identified as a particularly potent member of this class.[4] It demonstrated a robust ability to stimulate GH release both in vitro from pituitary cell cultures and in vivo in various animal models and humans.[4][5] Unlike the endogenous Growth Hormone-Releasing Hormone (GHRH), this compound and its analogues were found to act through a distinct receptor, which was later identified as the ghrelin receptor (GHSR-1a).[6]

Kaken Pharmaceutical eventually acquired the worldwide manufacturing and marketing rights to this compound and developed it as a diagnostic agent for GH deficiency in Japan, where it was launched under the brand name GHRP Kaken 100.[2][7] Phase II clinical trials were also conducted in the US by Wyeth for the treatment of GH deficiency and short stature, although development for these therapeutic indications was later discontinued.[2][3]

Synthesis of this compound: A Solid-Phase Approach

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. The following protocol is a representative methodology based on the principles of Fmoc/tBu chemistry.

Experimental Protocol: Solid-Phase Synthesis of this compound

Objective: To synthesize the hexapeptide this compound (D-Ala-D-β-Nal-Ala-Trp-D-Phe-Lys-NH2) using manual or automated solid-phase peptide synthesis.

Materials:

-

Resin: Rink Amide MBHA resin (for C-terminal amide).

-

Fmoc-protected Amino Acids: Fmoc-D-Ala-OH, Fmoc-D-2-Nal-OH, Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-Lys(Boc)-OH.

-

Deprotection Solution: 20% piperidine in dimethylformamide (DMF).

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine).

-

Solvents: DMF, Dichloromethane (DCM).

-

Washing Solvents: DMF, DCM, Methanol.

-

Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).

-

Precipitation and Washing: Cold diethyl ether.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling (Iterative Cycle):

-

The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is activated by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

The activated amino acid solution is added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours with agitation.

-

The resin is washed with DMF to remove excess reagents.

-

A ninhydrin test can be performed to confirm the completion of the coupling reaction.

-

The Fmoc deprotection and amino acid coupling steps are repeated for each subsequent amino acid in the sequence: Fmoc-D-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ala-OH, Fmoc-D-2-Nal-OH, and Fmoc-D-Ala-OH.

-

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the deprotection solution.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc) are simultaneously removed by treating the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: The cleaved peptide is precipitated by the addition of cold diethyl ether and collected by centrifugation.

-

Purification: The crude peptide is purified by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical HPLC.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative parameters.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/Cell Line | Assay Type |

| Binding Affinity (IC50) | 1.79 ± 0.47 µM | Porcine | Competition binding with a photoactivatable derivative of hexarelin for CD36 |

| Functional Potency (EC50) | ~7 nM | Rat primary pituitary cells | GH release assay |

| Functional Potency | 100 nM (used to stimulate GH mRNA and release) | Ovine somatotropes | GH release and mRNA expression assay |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration |

| Half-life (t½) | ~20 minutes | Human | Not specified |

| Biliary Excretion | ~80% of dose within 1 hour | Rat | Intravenous |

| Nasal Bioavailability | ~50% | Rat | Intranasal |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a potent agonist at the Growth Hormone Secretagogue Receptor 1a (GHSR-1a), a G-protein coupled receptor.[8] The primary locations of this receptor are the anterior pituitary gland and the hypothalamus.[6]

Upon binding of this compound to GHSR-1a, a conformational change in the receptor activates intracellular signaling cascades. The primary pathway involves the coupling to the Gαq/11 G-protein, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The rise in intracellular Ca2+ is a critical step for the fusion of GH-containing vesicles with the cell membrane and the subsequent exocytosis of GH.[4]

In addition to its direct action on the pituitary, this compound also acts on the hypothalamus to stimulate the release of GHRH and inhibit the release of somatostatin, the primary inhibitor of GH secretion.[6] This dual action at both the pituitary and hypothalamic levels results in a synergistic and robust release of growth hormone.

Key Experimental Protocols

The characterization of this compound and other GH secretagogues relies on a series of standardized in vitro and in vivo assays.

Experimental Protocol: GHSR-1a Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki or IC50) of this compound for the GHSR-1a receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human GHSR-1a (e.g., HEK293 or CHO cells).

-

Radioligand: A radiolabeled ghrelin analogue (e.g., [125I]-His9-ghrelin).

-

Competitor: Unlabeled this compound.

-

Assay Buffer: Tris-HCl buffer containing BSA and protease inhibitors.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Reaction Setup: In a 96-well plate, incubate a constant amount of cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro GH Release Assay

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating GH release from pituitary cells.

Materials:

-

Primary Pituitary Cells: Dispersed anterior pituitary cells from rats or other species.

-

Cell Culture Medium: DMEM or other suitable medium supplemented with serum.

-

Test Compound: this compound at various concentrations.

-

GH Assay Kit: ELISA or RIA kit for quantifying GH in the culture medium.

Procedure:

-

Cell Plating: Plate the primary pituitary cells in multi-well plates and allow them to adhere overnight.

-

Stimulation: Wash the cells and then incubate them with varying concentrations of this compound in serum-free medium for a defined period (e.g., 1-4 hours).

-

Sample Collection: Collect the cell culture medium from each well.

-

GH Quantification: Measure the concentration of GH in the collected medium using a validated ELISA or RIA kit.

-

Data Analysis: Plot the amount of GH released against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal GH release).

Conclusion

This compound (GHRP-2) stands as a testament to the power of rational peptide design in elucidating complex physiological pathways. Its discovery not only provided a valuable research tool for studying GH secretion but also paved the way for the identification of ghrelin and the broader understanding of the GHSR-1a signaling system. The synthesis and experimental protocols detailed in this guide represent the foundational methodologies that continue to be relevant in the ongoing exploration of growth hormone secretagogues and their therapeutic potential. For researchers in the field, a thorough understanding of the history and technical underpinnings of this compound offers a solid foundation for future innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (GHRP-2) [benchchem.com]

- 5. Growth Hormone Releasing Peptide -2 (GHRP-2), like ghrelin, increases food intake in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. This compound [medbox.iiab.me]

- 8. sarasotamagazine.com [sarasotamagazine.com]

Pralmorelin Hydrochloride: A Technical Guide to its Molecular Characteristics and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralmorelin hydrochloride, also widely known as GHRP-2 (Growth Hormone Releasing Peptide-2), is a synthetic peptide that has garnered significant interest for its potent ability to stimulate the release of growth hormone (GH). As a ghrelin analogue, it acts as an agonist at the growth hormone secretagogue receptor (GHSR). This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and mechanism of action of this compound hydrochloride. Detailed experimental protocols for its characterization and diagrams of its primary signaling pathways are included to facilitate further research and development.

Molecular Structure and Properties

This compound is a synthetic hexapeptide with the amino acid sequence D-Ala-D-Nal-Ala-Trp-D-Phe-Lys-NH₂. The hydrochloride salt form is commonly used in research and clinical settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its dihydrochloride salt is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄₅H₅₅N₉O₆ (this compound) | [1][2] |

| C₄₅H₅₅N₉O₆·2HCl (this compound Dihydrochloride) | [3] | |

| Molecular Weight | 817.99 g/mol (this compound) | [4][5] |

| 890.9 g/mol (this compound Dihydrochloride) | [6] | |

| IUPAC Name | (2S)-6-Amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | [4][7][8] |

| CAS Number | 158861-67-7 (this compound) | [1][5][7] |

| Appearance | White to beige lyophilized powder | |

| Melting Point | 149 - 151°C | |

| Solubility | Soluble in DMSO. Slightly soluble in water (1 mg/mL). | |

| Stability | Hygroscopic. Store at -20°C for long-term stability. |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through its interaction with the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor (GPCR).[5] This interaction triggers a cascade of intracellular signaling events, leading to the secretion of growth hormone from the pituitary gland.

Primary Signaling Pathway: Gαq/11 - PLC - IP₃/DAG

The predominant signaling pathway activated by this compound involves the Gαq/11 subunit. Upon receptor binding, this pathway leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺). The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream targets, ultimately leading to the exocytosis of growth hormone-containing vesicles.

Secondary Signaling Pathway: cAMP/PKA

In addition to the primary pathway, this compound can also stimulate the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB can then translocate to the nucleus and promote the transcription of the growth hormone gene.

Experimental Protocols

This section provides an overview of key experimental methodologies for the characterization of this compound hydrochloride.

Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of this compound for the GHSR.

-

Cell Line: HEK293 cells stably expressing the human GHSR.

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Protocol:

-

In a 96-well plate, combine cell membranes, a radiolabeled ligand (e.g., ¹²⁵I-Ghrelin), and varying concentrations of unlabeled this compound.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

In Vitro Functional Assays

This assay measures the increase in intracellular calcium concentration following GHSR activation.

-

Cell Line: HEK293 cells stably expressing the human GHSR.

-

Methodology:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

After an incubation period, wash the cells to remove excess dye.

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add varying concentrations of this compound to the wells and immediately begin kinetic measurement of fluorescence intensity.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).

-

This assay quantifies the production of cAMP in response to this compound.

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human GHSR.

-

Methodology:

-

Seed cells in a multi-well plate.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of this compound for a defined time.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value.

-

In Vivo Growth Hormone Release Assay

This assay assesses the ability of this compound to stimulate GH secretion in an animal model.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Acclimatization: House the animals under standard conditions with a controlled light-dark cycle and access to food and water ad libitum for at least one week before the experiment.

-

Drug Administration:

-

Prepare this compound hydrochloride in a sterile vehicle (e.g., saline).

-

Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection) at various doses (e.g., 10, 100, 1000 µg/kg).

-

Include a vehicle control group.

-

-

Blood Sampling:

-

Collect blood samples at baseline (pre-dose) and at several time points post-administration (e.g., 5, 15, 30, 60, and 120 minutes).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor.

-

Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

-

-

GH Measurement:

-

Measure plasma growth hormone concentrations using a species-specific ELISA or radioimmunoassay (RIA) kit.

-

-

Data Analysis:

-

Plot the mean plasma GH concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the GH response.

-

Compare the GH response between the this compound-treated groups and the vehicle control group using appropriate statistical analysis.

-

Conclusion

This compound hydrochloride is a potent synthetic growth hormone secretagogue with well-defined molecular characteristics and a clear mechanism of action through the GHSR. Its ability to stimulate GH release via the Gαq/11-PLC-IP₃/DAG and cAMP/PKA signaling pathways makes it a valuable tool for research into growth hormone regulation and a potential therapeutic agent for GH-deficient states. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other GHSR agonists.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (GHRP-2) [benchchem.com]

- 4. longdom.org [longdom.org]

- 5. biotechpeptides.com [biotechpeptides.com]

- 6. Growth hormone response to growth hormone-releasing peptide-2 in growth hormone-deficient Little mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Portico [access.portico.org]

- 8. Growth hormone response to growth hormone-releasing peptide-2 in growth hormone-deficient Little mice | Clinics [elsevier.es]

An In-depth Technical Guide on the Comparative Activity of Pralmorelin and Endogenous Ghrelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparison of pralmorelin (GHRP-2), a synthetic growth hormone secretagogue, and endogenous ghrelin. It delves into their respective mechanisms of action, binding affinities, and functional potencies at the growth hormone secretagogue receptor (GHSR-1a). This document summarizes quantitative data, details common experimental protocols for their evaluation, and presents signaling pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Endogenous ghrelin is a 28-amino acid peptide hormone, predominantly produced by the stomach, that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone (GH) secretion.[1] Its unique post-translational modification, an n-octanoylation at the serine-3 position, is essential for its biological activity.[2] Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor type 1a (GHSR-1a), a G-protein coupled receptor (GPCR) highly expressed in the hypothalamus and pituitary gland.[3][4]

This compound, also known as GHRP-2, is a synthetic hexapeptide that was developed as a potent GH secretagogue.[5][6] It mimics the action of endogenous ghrelin by acting as a full agonist at the GHSR-1a.[6][7] Unlike the peptidic nature of ghrelin, this compound is an analogue of met-enkephalin, rendering it orally active.[5][6] This guide will explore the nuanced differences and similarities in their activities.

Mechanism of Action and Signaling Pathways

Both this compound and endogenous ghrelin bind to and activate the GHSR-1a.[7] This receptor is primarily coupled to the Gαq/11 subunit of the heterotrimeric G-protein.[8] Upon activation, a downstream signaling cascade is initiated, leading to physiological effects such as GH release.

Key Signaling Steps:

-

Receptor Binding: The ligand (ghrelin or this compound) binds to the GHSR-1a.

-

G-Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation from the βγ subunits.

-

PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10][11]

-

GH Release: The increase in intracellular Ca2+ is a critical signal for the exocytosis of vesicles containing growth hormone from somatotroph cells in the anterior pituitary.[12]

In addition to the primary Gαq/11 pathway, GHSR-1a activation can also lead to the activation of the cAMP/PKA pathway, which contributes to the increased transcription of the GH gene.[12] this compound also exerts effects on the hypothalamus by promoting the release of Growth Hormone-Releasing Hormone (GHRH) and inhibiting somatostatin, a hormone that suppresses GH release.[12][13] This dual action on both the pituitary and hypothalamus results in a synergistic and potent stimulation of GH secretion.[12]

Visualization of the GHSR-1a Signaling Pathway

Caption: GHSR-1a signaling cascade upon activation by ghrelin or this compound.

Comparative Quantitative Activity

The following tables summarize key quantitative parameters for this compound and endogenous ghrelin based on available data. These values can vary depending on the specific assay conditions and cell systems used.

Table 1: Receptor Binding Affinity and Functional Potency

| Compound | Parameter | Value | Cell Line / System | Assay Type | Reference |

| Endogenous Ghrelin | Kd | 0.01 nM | Membranes with hGHSR | Saturation Binding Assay | [14] |

| EC50 (Ca2+) | ~1-10 nM | OBA9 cells | Calcium Mobilization | [15] | |

| This compound (GHRP-2) | Ki | Lower affinity than MK-677 & GHRP-6 | BHK cells expressing hGHSR1a | Competitive Binding Assay | [16] |

| EC50 (GH Release) | 18 nM | Rat pituitary cells | GH Release Assay | [16] |

Note: Direct comparative Ki or IC50 values for this compound against ghrelin are not consistently reported in publicly available literature. Functional assays often provide a more relevant comparison of their physiological potency.

Table 2: In Vivo Effects

| Compound | Effect | Species | Key Finding | Reference |

| Endogenous Ghrelin | GH Secretion | Humans | Potently stimulates GH release. | [17] |

| Food Intake | Humans | Increases hunger and food intake. | [6] | |

| This compound (GHRP-2) | GH Secretion | Humans | Markedly increases plasma GH levels. | [6] |

| Food Intake | Humans | Induces sensations of hunger and increases food intake. | [6] | |

| GH Secretion | Rats | More potent than GHRH in inducing GH release. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ghrelin and this compound activity. Below are outlines of key experimental protocols.

In Vitro Ghrelin Receptor (GHSR) Competitive Binding Assay

This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GHSR-1a.

Materials:

-

Cell membranes from a cell line stably expressing human GHSR-1a (e.g., HEK293, CHO).[16]

-

Radioligand: [¹²⁵I]-Ghrelin.[16]

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of unlabeled ghrelin (e.g., 1 µM).[16]

-

Assay Buffer: 25 mM HEPES pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA.[14]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[16]

-

Glass fiber filters (pre-soaked in polyethyleneimine).[16]

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer. Dilute to a final protein concentration of 5-20 µg per well.[16]

-

Assay Setup (96-well plate):

-

Total Binding: Add radioligand and assay buffer.

-

Non-specific Binding (NSB): Add radioligand and non-specific binding control.

-

Competition: Add radioligand and serial dilutions of this compound.

-

-

Incubation: Add the diluted membrane preparation to all wells to initiate the reaction. Incubate at 27°C for 60 minutes to reach equilibrium.[14][16]

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold wash buffer.[16]

-

Detection: Measure radioactivity retained on the filters using a scintillation counter.[16]

-

Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[16]

Visualization of Binding Assay Workflow

References

- 1. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound (GHRP-2) [benchchem.com]

- 8. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 10. benchchem.com [benchchem.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 13. Portico [access.portico.org]

- 14. resources.revvity.com [resources.revvity.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Pralmorelin on Pulsatile Growth Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of pralmorelin (GHRP-2) on the pulsatile secretion of growth hormone (GH). This compound, a potent synthetic hexapeptide, acts as a growth hormone secretagogue (GHS) by mimicking the action of endogenous ghrelin. This document details the underlying signaling pathways, summarizes quantitative data from key clinical studies, and outlines the experimental protocols used to elucidate these effects.

Mechanism of Action: The Ghrelin Receptor and Downstream Signaling

This compound exerts its primary effect by acting as a potent agonist of the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor.[1][2][3] This G-protein coupled receptor is predominantly expressed in the hypothalamus and the anterior pituitary gland.[1] The binding of this compound to the GHS-R initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and release of growth hormone.

The principal signaling pathway involves the activation of G-proteins, which in turn stimulates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] The subsequent increase in intracellular Ca2+ concentration is a critical step for the exocytosis of GH-containing secretory granules from the somatotroph cells of the anterior pituitary.[1]

Furthermore, this compound can also stimulate the production of cyclic adenosine monophosphate (cAMP) and the activation of protein kinase A (PKA), a pathway also utilized by Growth Hormone-Releasing Hormone (GHRH).[1][3] This dual action contributes to a synergistic effect on GH release when this compound is co-administered with GHRH. This compound also influences the hypothalamic regulation of GH secretion by stimulating the release of GHRH and inhibiting the release of somatostatin, a hormone that suppresses GH secretion.[1]

Signaling Pathway of this compound-Induced Growth Hormone Secretion

Quantitative Effects on Pulsatile Growth Hormone Secretion

This compound administration significantly enhances the pulsatile nature of GH secretion. This is characterized by an increase in the frequency and amplitude of GH pulses, leading to a substantial elevation in the total amount of GH secreted over a 24-hour period. The following tables summarize the quantitative data from key studies that employed deconvolution analysis to characterize these changes.

Table 1: Effect of Continuous this compound (GHRP-2) Infusion on 24-Hour Pulsatile GH Secretion in Normal Men

| Parameter | Saline Infusion (Control) | This compound Infusion (1.0 µg/kg/h) | Fold Change | Reference |

| Total GH Secretion Rate (µg/L/h) | 1.5 ± 0.34 | 12 ± 2.1 | ~8-fold | [4] |

| Number of GH Pulses / 24h | 13.0 ± 1.1 | 20.0 ± 1.1 | ~1.5-fold | [4] |

| GH Pulse Amplitude (µg/L) | 1.6 ± 0.3 | 4.8 ± 0.8 | ~3-fold | [4] |

| GH Pulse Duration (min) | 48 ± 5 | 63 ± 5 | ~1.3-fold | [4] |

| Interpeak Valley GH Concentration (µg/L) | 0.3 ± 0.1 | 1.0 ± 0.2 | ~3.3-fold | [4] |

Data are presented as mean ± SEM.

Table 2: Deconvolution Analysis of Nightly (21:00-06:00 h) GH Secretion in Critically Ill Adults Following Continuous this compound (GHRP-2) Infusion

| Parameter | Placebo Infusion | This compound Infusion (1.0 µg/kg/h) | Fold Change | Reference |

| Mean GH Concentration (µg/L) | 1.2 ± 0.3 | 6.0 ± 1.1 | ~5-fold | [5] |

| GH Secretory Burst Amplitude (µg/L/min) | 0.062 ± 0.008 | 0.31 ± 0.06 | ~5-fold | [5] |

| Basal GH Secretion (µg/L/min) | 0.041 ± 0.009 | 0.21 ± 0.04 | ~5.1-fold | [5] |

| GH Secretory Burst Frequency (events/9h) | 6.6 ± 0.4 | 7.2 ± 0.5 | No significant change | [5] |

Data are presented as mean ± SEM.

Experimental Protocols

The assessment of pulsatile GH secretion requires rigorous and well-controlled experimental designs. The following outlines a typical protocol for investigating the effects of this compound.

Subject Population

Studies are typically conducted in healthy adult volunteers or in specific patient populations, such as those with GH deficiency or critical illness.[4][5] Subjects undergo a thorough medical screening to exclude any conditions or medications that could interfere with GH secretion.

Study Design

A common design is a randomized, placebo-controlled, crossover study.[5] This allows each subject to serve as their own control, minimizing inter-individual variability. An adequate washout period between treatments is essential.

This compound Administration

This compound (GHRP-2) can be administered via various routes, including intravenous (IV) bolus, continuous IV infusion, or subcutaneous injection.[3][4][5] For studying its effects on the overall 24-hour pulsatile pattern, a continuous IV infusion is often employed.[4]

Blood Sampling

To accurately characterize the pulsatile nature of GH secretion, frequent blood sampling is crucial. Blood samples are typically collected every 10 to 20 minutes over a 24-hour period.[4][5]

Growth Hormone Assay

Serum GH concentrations are measured using a sensitive and specific immunoassay, such as a chemiluminescence-based assay.

Deconvolution Analysis

The resulting GH concentration time-series data is then subjected to deconvolution analysis. This mathematical modeling technique allows for the quantification of underlying secretory events by estimating parameters such as the number, amplitude, duration, and mass of GH secretory bursts, as well as the basal (non-pulsatile) secretion rate.[6][7][8]

Experimental Workflow for Assessing this compound's Effect on Pulsatile GH Secretion```dot

Conclusion

This compound is a potent stimulator of pulsatile growth hormone secretion, acting through the ghrelin receptor to amplify the frequency and amplitude of GH pulses. This leads to a significant increase in overall GH production. The detailed understanding of its mechanism of action, quantified effects on GH pulsatility, and the established experimental protocols for its investigation are crucial for the ongoing research and development of novel therapeutic and diagnostic strategies targeting the GH axis. This technical guide provides a consolidated resource for professionals in the field to facilitate further advancements in this area.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 4. Twenty-four-hour growth hormone (GH)-releasing peptide (GHRP) infusion enhances pulsatile GH secretion and specifically attenuates the response to a subsequent GHRP bolus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The somatotropic axis in critical illness: effect of continuous growth hormone (GH)-releasing hormone and GH-releasing peptide-2 infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sparse Deconvolution of Pulsatile Growth Hormone Secretion in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A two-step deconvolution-analysis-informed population pharmacodynamic modeling approach for drugs targeting pulsatile endogenous compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-parametric deconvolution provides an objective assessment of GH responsiveness to GH-releasing stimuli in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Pralmorelin's Orexigenic and Metabolic Influence: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of pralmorelin (also known as GHRP-2), a growth hormone secretagogue, and its significant role in the regulation of appetite and metabolism. This document, intended for researchers, scientists, and drug development professionals, synthesizes key findings on this compound's mechanism of action, its quantitative effects on food intake and body composition, and its influence on metabolic parameters.

Introduction: this compound as a Ghrelin Analogue

This compound is a synthetic peptide that acts as a potent agonist of the ghrelin receptor (GHSR-1a), mimicking the endogenous "hunger hormone," ghrelin.[1] By binding to this G-protein coupled receptor, primarily located in the hypothalamus and pituitary gland, this compound stimulates the release of growth hormone (GH).[2] Beyond its effects on the somatotropic axis, this compound has demonstrated a marked ability to increase appetite and food intake, positioning it as a molecule of interest for conditions associated with anorexia and cachexia.[1][3]

Mechanism of Action: Signaling Pathways

This compound exerts its effects by activating the ghrelin receptor, which subsequently triggers downstream intracellular signaling cascades. The primary pathways involved include:

-

Phospholipase C (PLC) Pathway: Activation of the Gq/11 protein subunit stimulates PLC, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

-

Adenylate Cyclase (AC) Pathway: The Gs protein subunit can also be activated, leading to the stimulation of adenylate cyclase, production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).

These signaling events in the hypothalamus, particularly within the arcuate nucleus, are believed to modulate the activity of orexigenic neurons, leading to the sensation of hunger and increased food consumption.

Quantitative Effects on Appetite and Food Intake

Clinical studies have provided robust quantitative data on the orexigenic effects of this compound.

| Study Population | This compound Administration | Key Findings on Appetite and Food Intake | Reference |

| Healthy Lean Males (n=7) | Subcutaneous infusion (1 µg/kg/h) for 270 minutes | - 35.9 ± 10.9% increase in food intake from a buffet meal compared to placebo. - Total calories consumed: 9409 ± 1229 kJ (this compound) vs. 7118 ± 1078 kJ (placebo). - Increased subjective hunger ratings. | Laferrère et al., 2005[3] |

| GH Deficient Children (n=10) | Oral administration (900 µg/kg twice daily) for 12 months | - 7 out of 10 patients reported a significant increase in appetite during the first 6 months. - A non-statistically significant trend towards an increase in BMI Z-score was observed. | Mericq et al., 2003 |

Experimental Protocols

Human Study: this compound Infusion and Food Intake Measurement

The following protocol is summarized from the study conducted by Laferrère et al. (2005)[3]:

-

Participants: Healthy, lean male volunteers.

-

Design: Randomized, double-blind, placebo-controlled, crossover study.

-

Intervention: Subcutaneous infusion of this compound (1 µg/kg/h) or saline for 270 minutes.

-

Primary Outcome: Ad libitum food intake from a buffet-style meal, with food weighed before and after consumption to calculate caloric and macronutrient intake.

-

Secondary Outcomes: Subjective ratings of hunger and fullness using visual analogue scales (VAS), and serum growth hormone levels.

Effects on Metabolism and Body Composition

This compound's primary metabolic effect is mediated through the stimulation of growth hormone, which is known to:

-

Promote Lipolysis: GH can increase the breakdown of triglycerides in adipose tissue, leading to the release of free fatty acids (FFAs) and glycerol.[4]

-

Increase Fatty Acid Oxidation: The liberated FFAs can be utilized by tissues such as skeletal muscle for energy, thus increasing fat oxidation.[5]

-

Influence Glucose Homeostasis: GH has a counter-regulatory effect on insulin, which can lead to a transient increase in blood glucose levels. The long-term effects on glucose metabolism are more complex and can be influenced by changes in body composition.

While direct, extensive quantitative data on this compound's impact on metabolic markers and body composition from dedicated studies are limited, the known physiological effects of GH provide a strong indication of its potential metabolic consequences. Animal studies are crucial to further elucidate these effects.

Preclinical Assessment of Body Composition

Dual-energy X-ray absorptiometry (DXA) is a standard method for assessing body composition in preclinical rodent models.

-

Animal Models: Typically, rodent models (mice or rats) are used.

-

Administration: this compound or a vehicle control is administered over a specified period (e.g., several weeks).

-

Monitoring: Food and water intake, as well as body weight, are regularly monitored.

-

Body Composition Analysis: At the end of the study period, animals are anesthetized, and a DXA scan is performed to quantify lean body mass, fat mass, and bone mineral density.

Conclusion and Future Directions

This compound robustly stimulates appetite and food intake, an effect that is clearly quantified in human studies. Its mechanism of action via the ghrelin receptor is well-established, and its metabolic effects are primarily driven by the subsequent release of growth hormone.

Future research should focus on:

-

Conducting long-term studies to further elucidate the effects of chronic this compound administration on body composition and metabolic health in various populations.

-

Performing detailed metabolic studies to quantify the precise impact of this compound on glucose homeostasis, insulin sensitivity, and lipid profiles.

-

Investigating the therapeutic potential of this compound in clinical settings characterized by malnutrition and muscle wasting, such as cancer cachexia and sarcopenia.

This technical guide underscores the significant orexigenic and metabolic regulatory roles of this compound, providing a solid foundation for further scientific inquiry and drug development in this area.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: GHRP 2, GPA 748, growth hormone-releasing peptide 2, KP-102 D, KP-102 LN, KP-102D, KP-102LN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth Hormone Releasing Peptide -2 (GHRP-2), like ghrelin, increases food intake in healthy men - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of growth hormone on adipose tissue: old observations, new mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ghrelin stimulates fatty acid oxidation and inhibits lipolysis in isolated muscle from male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cellular Effects of Pralmorelin (GHRP-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralmorelin, also known as Growth Hormone Releasing Peptide-2 (GHRP-2), is a synthetic hexapeptide that acts as a potent agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1] Its primary pharmacological action is the stimulation of growth hormone (GH) secretion from the anterior pituitary gland.[2][3][4] Beyond its effects on GH release, in vitro studies have revealed a spectrum of cellular activities, including roles in muscle atrophy, cell survival, and inflammation. This technical guide provides a comprehensive overview of the in vitro cellular effects of this compound, detailing experimental protocols, quantitative data, and the underlying signaling pathways.

Data Presentation

This compound's Effect on Muscle Atrophy Markers in C2C12 Myocytes

This compound has been shown to directly act on myocytes to attenuate the expression of muscle-specific ubiquitin ligases, Atrogin-1 and MuRF1, which are key mediators of muscle atrophy.[5] In a study utilizing differentiated C2C12 mouse myotubes, treatment with dexamethasone, a synthetic glucocorticoid known to induce muscle wasting, led to a significant increase in Atrogin-1 and MuRF1 mRNA levels.[5][6] Co-treatment with this compound dose-dependently attenuated this increase, demonstrating its protective effect against glucocorticoid-induced muscle catabolism.[5][6]

| This compound (GHRP-2) Concentration | Dexamethasone (10 µM) | Approximate Fold Change in Atrogin-1 mRNA vs. Dexamethasone Alone | Approximate Fold Change in MuRF1 mRNA vs. Dexamethasone Alone |

| 0 µM | + | 1.0 | 1.0 |

| 1 µM | + | ~0.8 | ~0.7 |

| 10 µM | + | ~0.6 | ~0.5 |

| 100 µM | + | ~0.5 | ~0.4 |

Data in this table is an approximate interpretation of graphical data presented in scientific literature and should be used for illustrative purposes.[6]

This compound's Effect on Growth Hormone Release from Pituitary Cells

This compound stimulates GH release directly from pituitary somatotrophs.[2][4] In vitro studies using primary cultures of pituitary cells have demonstrated a dose-dependent increase in GH secretion upon this compound treatment.

| This compound (GHRP-2) Concentration (M) | Mean GH Concentration (ng/mL) ± SEM |

| 0 (Control) | 2.5 ± 0.2 |

| 10⁻¹¹ | 3.98 ± 0.27 |

| 10⁻¹⁰ | 4.2 ± 0.3 |

| 10⁻⁹ | 4.5 ± 0.2 |

| 10⁻⁷ | 4.81 ± 0.16 |

This table represents illustrative data based on studies of GHRPs on bovine pituitary cells and may not be directly representative of this compound's effect on human cells.[2]

Experimental Protocols

C2C12 Cell Culture and Muscle Atrophy Induction

This protocol describes the in vitro induction of muscle atrophy in C2C12 myotubes using dexamethasone and subsequent treatment with this compound to assess its protective effects.

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

To induce differentiation into myotubes, allow the myoblasts to reach 80-90% confluency and then switch the growth medium to differentiation medium (DMEM supplemented with 2% horse serum and the same antibiotics).

-

Maintain the cells in differentiation medium for 4-6 days, with media changes every 48 hours, until multinucleated myotubes are formed.

-

-

Treatment:

-

Prepare a stock solution of this compound (GHRP-2) in sterile water or an appropriate buffer.

-

Prepare a stock solution of dexamethasone in ethanol or DMSO.

-

On the day of the experiment, replace the differentiation medium with fresh medium containing the desired concentrations of this compound and/or 10 µM dexamethasone.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

-

Analysis of Atrogin-1 and MuRF1 mRNA Expression (qPCR):

-

Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells using a suitable RNA extraction reagent (e.g., TRIzol).

-

Isolate total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using specific primers for Atrogin-1, MuRF1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Primary Pituitary Cell Culture and Growth Hormone Release Assay

This protocol outlines the procedure for isolating and culturing primary pituitary cells to measure this compound-stimulated GH release.

-

Cell Isolation and Culture:

-

Aseptically dissect anterior pituitaries from the desired animal model (e.g., bovine, ovine).[2][3]

-

Mince the tissue and enzymatically digest it with a solution containing collagenase and DNase.

-

Disperse the cells by gentle trituration and filter them to obtain a single-cell suspension.

-

Plate the cells in appropriate culture wells (e.g., 5 x 10⁴ cells per well) in a suitable culture medium (e.g., Medium 199) supplemented with serum and antibiotics.[2]

-

Allow the cells to adhere and recover for 3-4 days in culture.[2]

-

-

GH Release Assay:

-

On the day of the experiment, wash the cells with serum-free medium.

-

Incubate the cells with various concentrations of this compound in serum-free medium for a defined period (e.g., 2 hours).[2]

-

Collect the culture medium from each well.

-

Measure the concentration of GH in the collected medium using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

-

Normalize the GH release to the number of cells or total protein content in each well.

-

Intracellular Calcium Measurement

This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration following this compound stimulation.

-

Cell Preparation and Dye Loading:

-

Seed GHSR-1a expressing cells (e.g., transfected HEK293 cells) onto glass coverslips or in a 96-well black-walled plate.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-